molecular formula C6H10ClNO B178587 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 122737-66-0

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

Cat. No. B178587
M. Wt: 147.6 g/mol
InChI Key: JRRYIMFCGVGZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride is an organic compound with the CAS Number: 122737-66-0 . It has a molecular weight of 147.6 . The compound appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-azabicyclo[2.2.1]heptan-3-one hydrochloride . The InChI code is 1S/C6H9NO.ClH/c8-6-4-7-2-1-5(6)3-7;/h5H,1-4H2;1H .


Physical And Chemical Properties Analysis

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride is a powder that is stored at room temperature . Its molecular weight is 147.6 .

Scientific Research Applications

Structural Characterization

  • The 7-azabicyclo[2.2.1]heptane nucleus, a key component in epibatidine, has been structurally characterized as 7-azabicyclo[2.2.1]heptan-7-ium chloride, which offers insights into the chemistry and applications of related compounds (Britvin & Rumyantsev, 2017).

Synthesis Studies

  • A study on the synthetic approach to diterpene alkaloids, focusing on the construction of the bridged azabicyclic ring system of kobusine, utilized a 1-azabicyclo[2.2.1]heptane system (Shibanuma & Okamoto, 1985).

Intermediate in Nucleoside Synthesis

  • 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one has been employed as an intermediate in synthesizing various cyclopentyl carbocyclic nucleosides, demonstrating its versatility in complex organic syntheses (Dominguez & Cullis, 1999).

Improved Synthesis Protocols

  • An improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been developed, showcasing advancements in the efficient preparation of this cyclic proline analogue (Tararov et al., 2002).

Formation of Azabicyclic Ring Systems

  • Research has been conducted on forming the 7-azabicyclo[2.2.1]heptane ring system from pyrrolidines via an aza-Prins-pinacol reaction, indicating the compound's potential for creating biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

Role in Drug Discovery

  • A novel synthesis method for substituted 3-azabicyclo[3.2.0]heptanes has been developed, using common chemicals in a [2+2]-photochemical cyclization, showcasing the compound's role as an advanced building block in drug discovery (Denisenko et al., 2017).

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-4-7-2-1-5(6)3-7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRYIMFCGVGZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600036
Record name 1-Azabicyclo[2.2.1]heptan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

CAS RN

122737-66-0
Record name 1-Azabicyclo[2.2.1]heptan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptan-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.